molecular formula C19H19N3O4 B11364934 5-[(2-Methoxyethyl)amino]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

5-[(2-Methoxyethyl)amino]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11364934
M. Wt: 353.4 g/mol
InChI Key: MFUXAQONYWVKTD-UHFFFAOYSA-N
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Description

5-[(2-Methoxyethyl)amino]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxazole ring, a furan ring, and a nitrile group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methoxyethyl)amino]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the oxazole and furan rings, followed by the introduction of the nitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methoxyethyl)amino]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the nitrile group or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

5-[(2-Methoxyethyl)amino]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2-Methoxyethyl)amino]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Methoxyethyl)amino]-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile
  • Other oxazole and furan derivatives with similar structural features.

Uniqueness

The uniqueness of 5-[(2-Methoxyethyl)amino]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

5-(2-methoxyethylamino)-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H19N3O4/c1-13-3-5-14(6-4-13)24-12-15-7-8-17(25-15)19-22-16(11-20)18(26-19)21-9-10-23-2/h3-8,21H,9-10,12H2,1-2H3

InChI Key

MFUXAQONYWVKTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCCOC)C#N

Origin of Product

United States

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